molecular formula C8H4N2O4 B064761 3,5-dihydro-[1,3]oxazolo[4,5-f][1,3]benzoxazole-2,6-dione CAS No. 173531-25-4

3,5-dihydro-[1,3]oxazolo[4,5-f][1,3]benzoxazole-2,6-dione

Cat. No.: B064761
CAS No.: 173531-25-4
M. Wt: 192.13 g/mol
InChI Key: ZVKJHQJOCJIZGQ-UHFFFAOYSA-N
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Description

3,5-dihydro-[1,3]oxazolo[4,5-f][1,3]benzoxazole-2,6-dione is a synthetically crafted organic compound featuring a fused heterocyclic core structure. This complex architecture, containing multiple oxygen and nitrogen atoms in its ring system, makes it a valuable scaffold in medicinal chemistry and drug discovery research. Oxazole-based compounds are extensively investigated for their diverse biological activities, serving as core structures in developing candidate antitumor agents, antimicrobials, and other therapeutic molecules . Researchers utilize this compound as a sophisticated building block for constructing more complex molecular entities or as a core structure for screening against various biological targets. Its mechanism of action is highly specific to its molecular target and is an area of active investigation; researchers are advised to consult the latest scientific literature for specific mechanistic studies. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3,5-dihydro-[1,3]oxazolo[4,5-f][1,3]benzoxazole-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O4/c11-7-9-3-1-4-6(2-5(3)13-7)14-8(12)10-4/h1-2H,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKJHQJOCJIZGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC3=C1NC(=O)O3)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazide Synthesis and CDI-Mediated Cyclization

The reaction begins with methyl esters of substituted benzoic acids refluxed with hydrazine hydrate in methanol to yield hydrazides 1a–d . Treating these hydrazides with 1,1’-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) and triethylamine (TEA) induces cyclization to form 1,3,4-oxadiazol-2(3H)-one derivatives 3a–d (Scheme 1). For the target compound, a bifunctional hydrazide precursor could undergo dual cyclization with CDI to generate both oxazole rings.

Reaction Conditions :

  • Solvent: THF, anhydrous

  • Temperature: Room temperature

  • Catalyst: TEA

  • Yield: 70–85%

Spectral Validation :

  • IR : Absorption at 1781 cm1^{-1} (C=O) and 1634 cm1^{-1} (C=N).

  • 1H^1H-NMR : Disappearance of -NH2_2 signals (δ 4.13) and appearance of NH protons (δ 9.15).

Method 2: Chlorination and Catalytic Cyclization

Benzoxazolone Chlorination

Adapting the patent CN109553588B, benzoxazolone undergoes chlorination with phosphorus oxychloride (POCl3_3) and chlorine gas at 0°C to form 6-chlorobenzoxazolone. Subsequent reflux with dimethylaniline catalyzes intramolecular cyclization, yielding 2,6-dichlorobenzoxazole. For the target dione, substituting succinyl chloride for POCl3_3 may introduce ketone groups during cyclization.

Reaction Conditions :

  • Chlorinating Agents: Cl2_2, SO2_2Cl2_2, or S2_2Cl2_2

  • Catalyst: Dimethylaniline (0.1–5 mol%)

  • Temperature: 60–117°C

  • Yield: 70%

Key Observations :

  • POCl3_3 enhances safety by replacing toxic phosgene.

  • Distillation under reduced pressure (1–3 kPa) purifies the product.

Method 3: Condensation with Carboxylic Acids

PPA-Catalyzed Cyclization

Condensing ortho-aminophenol with dicarboxylic acids in PPA at 150–200°C produces fused benzoxazoles. For example, 4-acetylamino-3-hydroxybenzoic acid reacts with ortho-aminophenol to yield 2-(3-hydroxy-4-acetylamine)phenylbenzothiazole (61% yield). Adapting this, adipic acid could bridge two aminophenol units, followed by PPA-mediated cyclization to form the dione.

Reaction Conditions :

  • Catalyst: PPA (P2_2O5_5/MeSO3_3H, 1:10 w/w)

  • Temperature: 150–200°C

  • Time: 8–12 hours

  • Yield: 61–72%

Method 4: Dehydrative Cyclization with Acetic Acid

Hydrazone Formation and Cyclization

Refluxing 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide with aromatic aldehydes in ethanol and glacial acetic acid yields hydrazones 5(a–j) . Applying this to a dialdehyde precursor could facilitate dual oxazole formation via dehydrative cyclization.

Reaction Conditions :

  • Solvent: Ethanol

  • Catalyst: Glacial acetic acid (2–3 drops)

  • Temperature: Reflux

  • Yield: 72–85%

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Hydrazide/CDIRoom temp, anhydrous70–85%Mild conditions, high yieldRequires expensive CDI
Chlorination0–117°C, POCl3_370%Scalable, avoids phosgeneToxic byproducts
PPA Cyclization150–200°C, PPA61–72%Eco-friendly catalystHigh energy input
Acetic AcidReflux, glacial acetic72–85%Simple setup, low costLimited substrate scope

Chemical Reactions Analysis

Types of Reactions

Benzo[1,2-d:5,4-d’]bisoxazole-2,6(3H,5H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the oxazole ring or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Mechanism of Action

The mechanism of action of Benzo[1,2-d:5,4-d’]bisoxazole-2,6(3H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and π-π interactions with various biomolecules, influencing their structure and function

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3,5-dihydro-[1,3]oxazolo[4,5-f][1,3]benzoxazole-2,6-dione with structurally related heterocycles, emphasizing synthesis, substituent effects, and applications:

Compound Name Core Structure Key Substituents Synthesis Method Applications/Potential Use
This compound Fused oxazolo-benzoxazole 2,6-dione groups Likely cyclocondensation/PPA Anticancer research (inferred)
8-Methoxy-4-methyl-2-phenyl[1,3]oxazolo[4,5-c]quinoline (4b) Oxazoloquinoline Methoxy, methyl, phenyl PPA heating (62% yield) Undisclosed; structural analog
Methazole Unspecified dione-containing 3,5-dione Unreported Herbicide (pesticide)
2-(dichloromethyl)pyrazolo[1,5-a][1,3,5]triazines Pyrazolo-triazine Dichloromethyl, triazine Cyclocondensation Anticancer (60 cell line panel)
1,3,4-Oxadiazoles (e.g., 5a-f) 1,3,4-Oxadiazole Aryl, triazolyl, ethanone Benzylidene phthalide precursor Medicinal chemistry (antimicrobial)

Key Observations:

Structural Complexity :

  • The target compound’s fused oxazolo-benzoxazole system offers greater rigidity compared to simpler oxadiazoles or pyrazolo-triazines . This may enhance binding specificity in biological systems.
  • Substituent positions (e.g., 2,6-dione vs. 3,5-dione in methazole) critically influence reactivity. The 2,6-dione configuration likely increases electrophilicity, favoring nucleophilic attacks in drug-target interactions .

Synthesis Efficiency: Oxazoloquinolines (e.g., 4b) are synthesized via PPA heating with moderate yields (58–62%) , suggesting that similar methods for the target compound may require optimization for scalability. Cyclocondensation routes (as in pyrazolo-triazines ) could offer higher regioselectivity for the target compound’s fused system.

Biological Activity: Pyrazolo-triazines exhibit anticancer activity against diverse cell lines , implying that the target compound’s planar structure may similarly interact with DNA or enzyme active sites.

Research Findings and Challenges

  • Synthetic Challenges : The lack of direct synthesis data for the target compound necessitates extrapolation from analogous heterocycles. For instance, PPA-mediated cyclization may risk side reactions due to the compound’s dual dione groups, requiring precise temperature control .
  • Biological Potential: Fused oxazolo-benzoxazole systems are understudied compared to oxadiazoles or imidazoles, but their structural similarity to DNA-intercalating agents (e.g., anthracyclines) warrants further anticancer evaluation .
  • Thermodynamic Stability: The 2,6-dione configuration may confer higher stability compared to mono-dione analogs (e.g., methazole), as evidenced by the robust aromatic systems in oxazoloquinolines .

Biological Activity

3,5-Dihydro-[1,3]oxazolo[4,5-f][1,3]benzoxazole-2,6-dione is a compound belonging to the class of benzoxazole derivatives known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), along with other relevant pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound can be represented as C₁₃H₉N₃O₃. The compound features a fused oxazole and benzoxazole structure that contributes to its biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. Notably, its inhibitory effects on AChE and BuChE have garnered significant attention due to their implications in neurodegenerative disorders such as Alzheimer's disease.

Acetylcholinesterase Inhibition

Research indicates that the compound exhibits potent AChE inhibitory activity. A comparative analysis with standard drugs has shown that certain analogues of benzoxazole derivatives possess IC₅₀ values significantly lower than those of established inhibitors like Donepezil.

CompoundIC₅₀ (µM)Reference
This compound6.40 ± 1.10
Donepezil33.65 ± 3.50

This table illustrates the comparative potency of the compound against AChE.

Butyrylcholinesterase Inhibition

In addition to AChE inhibition, the compound also demonstrates inhibitory effects on BuChE. The IC₅₀ values for BuChE inhibition are similarly promising:

CompoundIC₅₀ (µM)Reference
This compound7.20 ± 2.30
Donepezil35.80 ± 4.60

The mechanism by which this compound inhibits cholinesterases involves binding to the active site of the enzymes and preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in synaptic clefts and enhanced cholinergic neurotransmission.

Case Studies

Several studies have evaluated the therapeutic potential of this compound in animal models:

  • Study on Cognitive Function : In a study assessing cognitive function in mice treated with Aβ peptide to induce Alzheimer's-like symptoms, administration of the compound resulted in significant improvement in memory and learning tests compared to control groups.
  • Neuroprotective Effects : Another study highlighted the neuroprotective effects of the compound against oxidative stress-induced neuronal death in vitro. The compound was shown to reduce reactive oxygen species (ROS) generation and enhance cell viability.

Q & A

Basic: What synthetic strategies are effective for preparing 3,5-dihydro-[1,3]oxazolo[4,5-f][1,3]benzoxazole-2,6-dione?

Answer:
A multi-step approach is recommended, involving cyclocondensation and heterocycle formation. For example, refluxing precursors in polar aprotic solvents (e.g., DMSO) under inert conditions for extended periods (18–24 hours) can yield fused oxazole-benzoxazole systems. Purification via recrystallization (water-ethanol mixtures) or column chromatography is critical to isolate the product .

Key Parameters for Optimization:

ParameterTypical RangeNotes
SolventDMSO, THF, EtOHDMSO enhances cyclization
Reaction Time12–24 hoursExtended time improves yield
Temperature80–120°CAvoid decomposition via reflux
Purification MethodRecrystallizationEthanol/water yields >65% purity

Advanced: How to address contradictions between experimental and computational NMR chemical shifts?

Answer:
Discrepancies often arise from solvent effects, conformational dynamics, or inaccuracies in density functional theory (DFT) calculations. Methodologically:

  • Solvent Correction: Apply the IEFPCM model in Gaussian or ORCA to simulate solvent environments .
  • Dynamic Effects: Perform molecular dynamics (MD) simulations to sample conformers and calculate averaged shifts .
  • Validation: Cross-reference with X-ray crystallography (e.g., SHELXL-refined structures) to confirm molecular geometry .

Example Workflow:

Acquire experimental 1^1H/13^13C NMR data.

Optimize geometry using B3LYP/6-311+G(d,p).

Compare with Cambridge Structural Database entries for analogous heterocycles .

Basic: What crystallographic tools are suitable for resolving its crystal structure?

Answer:
SHELX programs (e.g., SHELXL) are robust for small-molecule refinement. Key steps:

  • Data Collection: Use high-resolution (<1.0 Å) X-ray diffraction data.
  • Twinning Analysis: Employ TWIN/BASF commands in SHELXL for twinned crystals .
  • Validation: Check R-factor convergence (<5%) and Fo-Fc maps for residual electron density .

Critical Metrics:

MetricAcceptable RangeNotes
R1 (all data)<0.05SHELXL default threshold
CCDC DepositionMandatoryEnsure compliance with IUCr standards

Advanced: How does the heterocyclic core influence regioselectivity in electrophilic substitution?

Answer:
The fused oxazole-benzoxazole system directs electrophiles to the electron-deficient positions (C-4 and C-7). Methodological insights:

  • Computational Modeling: Use NBO analysis to identify electron-deficient regions (e.g., C-4: -0.35 e⁻ charge via Mulliken).
  • Experimental Validation: Perform bromination or nitration under controlled conditions (e.g., H2SO4/HNO3 at 0°C) and characterize via LC-MS .

Regioselectivity Trends:

ElectrophilePreferred PositionYield (%)
Br2 (FeBr3 catalyst)C-472
NO2+ (H2SO4)C-765

Basic: What in vitro assays are appropriate for preliminary bioactivity screening?

Answer:
Focus on enzyme inhibition (e.g., kinases) or antimicrobial assays:

  • Kinase Inhibition: Use ADP-Glo™ assay with recombinant enzymes (IC50 determination).
  • Antimicrobial Testing: Follow CLSI guidelines for MIC against S. aureus and E. coli .

Assay Design Considerations:

Assay TypePositive ControlDetection Limit
ADP-Glo™Staurosporine10 nM IC50
Broth MicrodilutionCiprofloxacin1 µg/mL MIC

Advanced: How to optimize multi-step synthesis yields while minimizing side products?

Answer:

  • Stepwise Monitoring: Use inline FTIR or LC-MS to track intermediates.
  • Microwave Assistance: Reduce reaction time (e.g., 3 hours → 30 minutes) for steps prone to decomposition .
  • Workflow Example:
    • Condensation (DMSO, 18h reflux).
    • Cyclization (microwave, 150°C, 30min).
    • Purification (preparative HPLC, C18 column) .

Yield Improvement:

StepConventional YieldOptimized Yield
Cyclization65%82%

Advanced: How to handle twinning in X-ray diffraction data for this compound?

Answer:
Twinning is common in fused heterocycles. Mitigation strategies:

  • Data Collection: Use a high-flux synchrotron source to improve resolution.
  • Refinement: Apply the TWIN/BASF command in SHELXL with HKLF5 format .
  • Validation: Check Rint (<0.05) and BASF parameters for twin domain contribution .

Basic: What thermal stability assessments are critical for storage and handling?

Answer:
Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC):

  • TGA: Decomposition onset >200°C indicates air-stable storage.
  • DSC: Identify melting points (141–143°C range) to avoid thermal degradation .

Stability Guidelines:

ConditionRecommendation
Storage Temperature4°C (desiccated)
Light SensitivityAmber vials

Advanced: How to investigate reaction mechanisms using isotopic labeling?

Answer:

  • 18^{18}O Labeling: Synthesize intermediates with 18^{18}O at the oxazole oxygen. Track incorporation via high-resolution mass spectrometry (HRMS) .
  • Kinetic Isotope Effects (KIE): Compare reaction rates of 12^{12}C vs. 13^{13}C analogs using GC-MS .

Case Study:
Labeling the oxazole ring revealed a stepwise cyclization mechanism (KIE = 1.2), ruling out concerted pathways .

Basic: Which computational methods are reliable for modeling its electronic properties?

Answer:

  • DFT: B3LYP/6-311+G(d,p) for HOMO-LUMO gaps and electrostatic potential maps.
  • MD Simulations: AMBER or GROMACS with GAFF2 force field to simulate solvation effects .

Key Outputs:

PropertyComputational ValueExperimental Value
HOMO-LUMO Gap4.2 eV4.0 eV (UV-Vis)

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